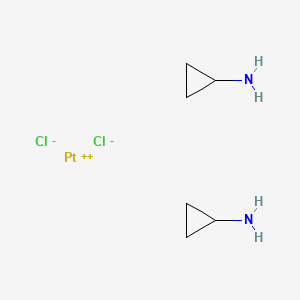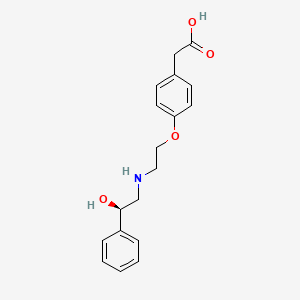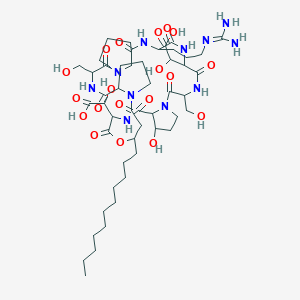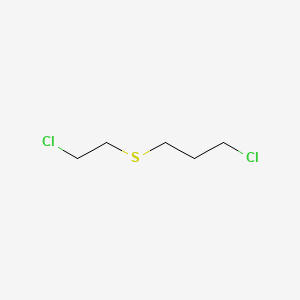
4-(Fluorsulfonyl)benzoesäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-(Fluorosulfonyl)benzoic acid has several scientific research applications, including:
Chemical Biology: The compound is employed in the development of chemical probes for target identification and validation in drug discovery.
Proteomics: It is used in proteomics to detect nucleotide-binding proteins and map enzyme binding sites.
Medicinal Chemistry: The compound’s ability to modify specific amino acid residues makes it valuable in the design of covalent enzyme inhibitors.
Wirkmechanismus
Target of Action
The primary target of 4-(Fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase
Mode of Action
4-(Fluorosulfonyl)benzoic acid acts as a xenobiotic substrate analogue . It interacts with its target enzyme, leading to a time-dependent inactivation of the enzyme . This suggests that the compound binds to the enzyme and modifies it, thereby inhibiting its activity.
Biochemical Pathways
The inactivation of the glutathione S-transferase enzyme by 4-(Fluorosulfonyl)benzoic acid affects the glutathione pathway . This pathway is responsible for the detoxification of harmful substances, and its disruption can lead to an accumulation of these substances, potentially causing cellular damage.
Result of Action
The result of the action of 4-(Fluorosulfonyl)benzoic acid is the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This leads to a disruption in the detoxification of xenobiotics, potentially leading to an accumulation of harmful substances in the body.
Biochemische Analyse
Biochemical Properties
4-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly as an affinity label for certain enzymes. It has been shown to interact with the dimeric pig lung pi class glutathione S-transferase, resulting in the time-dependent inactivation of the enzyme . This interaction suggests that 4-(Fluorosulfonyl)benzoic acid targets specific sites on the enzyme, leading to its inactivation. Additionally, the compound has been used to study protein-protein interactions and enzyme binding sites, highlighting its utility in biochemical research .
Cellular Effects
The effects of 4-(Fluorosulfonyl)benzoic acid on various cell types and cellular processes are profound. It has been observed to modify and label proteins, thereby influencing cell function. The compound’s ability to inactivate enzymes such as glutathione S-transferase suggests that it can impact cellular metabolism and detoxification pathways . Furthermore, 4-(Fluorosulfonyl)benzoic acid may affect cell signaling pathways and gene expression by modifying key proteins involved in these processes .
Molecular Mechanism
At the molecular level, 4-(Fluorosulfonyl)benzoic acid exerts its effects through covalent modification of specific amino acid residues in target proteins. The compound’s fluorosulfonyl group reacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to enzyme inhibition or activation . This covalent binding alters the protein’s structure and function, resulting in changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Fluorosulfonyl)benzoic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under experimental conditions, allowing for prolonged studies Long-term exposure to 4-(Fluorosulfonyl)benzoic acid may lead to sustained enzyme inactivation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(Fluorosulfonyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may selectively inactivate target enzymes without causing significant toxicity . At higher doses, 4-(Fluorosulfonyl)benzoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
4-(Fluorosulfonyl)benzoic acid is involved in metabolic pathways that include interactions with enzymes such as glutathione S-transferase. The compound’s ability to inactivate this enzyme suggests that it can influence the detoxification processes in cells . Additionally, 4-(Fluorosulfonyl)benzoic acid may affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-(Fluorosulfonyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 4-(Fluorosulfonyl)benzoic acid within cells is crucial for its activity and function, as it determines the compound’s accessibility to target proteins .
Subcellular Localization
The subcellular localization of 4-(Fluorosulfonyl)benzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that 4-(Fluorosulfonyl)benzoic acid reaches its intended targets within the cell . The compound’s ability to modify proteins in specific subcellular locations highlights its potential as a tool for studying cellular processes and protein functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Fluorosulfonyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically proceeds as follows:
Diazotization: 4-aminobenzoic acid is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods
Industrial production of 4-(fluorosulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-sulfobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with 4-(fluorosulfonyl)benzoic acid.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions, with water or aqueous solutions of acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamide derivatives, sulfonate esters, or sulfonate salts.
Hydrolysis Product: The major product of hydrolysis is 4-sulfobenzoic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar to 4-(fluorosulfonyl)benzoic acid but with a chlorosulfonyl group instead of a fluorosulfonyl group.
3-(Fluorosulfonyl)benzoic acid: A positional isomer with the fluorosulfonyl group at the meta position.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups at the meta positions.
Uniqueness
4-(Fluorosulfonyl)benzoic acid is unique due to its specific reactivity with nucleophilic residues in proteins, making it a valuable tool in biochemical and chemical biology research. Its ability to form stable covalent bonds with a wide range of amino acid residues sets it apart from other sulfonyl fluorides, which may have more limited reactivity .
Eigenschaften
IUPAC Name |
4-fluorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUJJHDCOUPERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196533 | |
| Record name | 4-(Fluorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-26-5 | |
| Record name | 4-(Fluorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Fluorosulfonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Fluorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(fluorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-FSB interact with glutathione S-transferases, and what are the downstream effects?
A: 4-FSB acts as an affinity label for GSTs. It mimics xenobiotic substrates and binds within the enzyme's active site, near the glutathione binding site [, , ]. This proximity allows 4-FSB to react with specific tyrosine residues, forming a covalent bond and irreversibly inactivating the enzyme. Studies utilizing 4-FSB have revealed that Tyr7 and Tyr106 in pig lung GST pi [] and Tyr115 in rat liver GST 4-4 [] are critical for substrate binding and, in some cases, catalytic activity.
Q2: Does modification of GSTs by 4-FSB completely abolish enzyme activity?
A: Not necessarily. The extent of inactivation depends on the specific GST isozyme and the substrate used in the assay. For example, modification of rat liver GST 1-1 by 4-FSB leads to a partial loss of activity (around 65% inactivation) when assayed with 1-chloro-2,4-dinitrobenzene []. Interestingly, the modification does not significantly alter the enzyme's affinity for glutathione or various substrates, suggesting that Tyr8 in this isozyme, while important for facilitating glutathione ionization, is not absolutely essential for activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)

![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)
